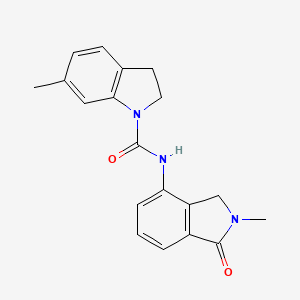![molecular formula C20H24N2O3 B7429850 2-[(2-ethoxy-2-phenylacetyl)amino]-2-methyl-N-phenylpropanamide](/img/structure/B7429850.png)
2-[(2-ethoxy-2-phenylacetyl)amino]-2-methyl-N-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-ethoxy-2-phenylacetyl)amino]-2-methyl-N-phenylpropanamide, also known as EPM or EPM-1, is a synthetic compound that belongs to the class of N-phenylpropanamides. It is a white crystalline powder with a molecular formula of C20H24N2O3 and a molecular weight of 340.42 g/mol. EPM has been extensively studied for its potential use in the field of medicine, particularly in the treatment of various diseases.
作用機序
The exact mechanism of action of 2-[(2-ethoxy-2-phenylacetyl)amino]-2-methyl-N-phenylpropanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and survival. 2-[(2-ethoxy-2-phenylacetyl)amino]-2-methyl-N-phenylpropanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer development. In addition, 2-[(2-ethoxy-2-phenylacetyl)amino]-2-methyl-N-phenylpropanamide has been found to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-[(2-ethoxy-2-phenylacetyl)amino]-2-methyl-N-phenylpropanamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 2-[(2-ethoxy-2-phenylacetyl)amino]-2-methyl-N-phenylpropanamide has also been found to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the brain.
実験室実験の利点と制限
One of the advantages of using 2-[(2-ethoxy-2-phenylacetyl)amino]-2-methyl-N-phenylpropanamide in lab experiments is its high potency and selectivity. 2-[(2-ethoxy-2-phenylacetyl)amino]-2-methyl-N-phenylpropanamide has been found to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using 2-[(2-ethoxy-2-phenylacetyl)amino]-2-methyl-N-phenylpropanamide is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research of 2-[(2-ethoxy-2-phenylacetyl)amino]-2-methyl-N-phenylpropanamide. One potential area of research is the development of 2-[(2-ethoxy-2-phenylacetyl)amino]-2-methyl-N-phenylpropanamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the investigation of the molecular mechanisms underlying the neuroprotective effects of 2-[(2-ethoxy-2-phenylacetyl)amino]-2-methyl-N-phenylpropanamide. In addition, further studies are needed to determine the optimal dosage and administration route of 2-[(2-ethoxy-2-phenylacetyl)amino]-2-methyl-N-phenylpropanamide for therapeutic use.
合成法
The synthesis of 2-[(2-ethoxy-2-phenylacetyl)amino]-2-methyl-N-phenylpropanamide involves the reaction of 2-ethoxy-2-phenylacetic acid and 2-methyl-N-phenylpropanamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions for several hours. The resulting product is then purified by recrystallization or column chromatography.
科学的研究の応用
2-[(2-ethoxy-2-phenylacetyl)amino]-2-methyl-N-phenylpropanamide has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. In addition, 2-[(2-ethoxy-2-phenylacetyl)amino]-2-methyl-N-phenylpropanamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
2-[(2-ethoxy-2-phenylacetyl)amino]-2-methyl-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-4-25-17(15-11-7-5-8-12-15)18(23)22-20(2,3)19(24)21-16-13-9-6-10-14-16/h5-14,17H,4H2,1-3H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVQBCVEGVPMTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CC=C1)C(=O)NC(C)(C)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-N-methyl-2-N-(2-pyrazin-2-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine](/img/structure/B7429768.png)
![1-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]-3-[3-(dimethylamino)pyridin-2-yl]urea](/img/structure/B7429773.png)
![4-[[5-Ethyl-1-(3-methylbutyl)pyrazol-4-yl]amino]pyrimidine-5-carbonitrile](/img/structure/B7429775.png)
![5-N-[(6-methoxy-1,3-benzothiazol-2-yl)methyl]-3-N,3-N-dimethyl-1H-1,2,4-triazole-3,5-diamine](/img/structure/B7429782.png)
![N-[4-(1-aminoethyl)phenyl]-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7429789.png)
![Methyl 6-[(8-phenyl-6-azaspiro[3.4]octane-6-carbonyl)amino]pyridazine-3-carboxylate](/img/structure/B7429801.png)
![Ethyl 2-[(5-cyclopropyl-2-fluorophenyl)methylcarbamoylamino]-3-methylimidazole-4-carboxylate](/img/structure/B7429813.png)
![2-[[(2R)-2-methoxy-2-phenylacetyl]amino]-N,N,2-trimethylpropanamide](/img/structure/B7429826.png)

![2-Ethyl-1-[4-(2-piperazin-1-ylethyl)piperazin-1-yl]butan-1-one](/img/structure/B7429855.png)
![1-[2-[1-[(5-Cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methylamino]ethyl]-4-fluorophenyl]piperidin-4-ol](/img/structure/B7429858.png)
![(2S,3S)-3-amino-1-[[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]amino]-4-phenylbutan-2-ol](/img/structure/B7429859.png)

